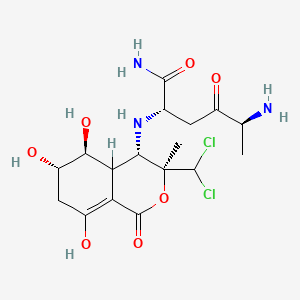
Alanylbactobolin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Y 12896
科学的研究の応用
Antimicrobial Activity
Alanylbactobolin has demonstrated notable antimicrobial activity against Gram-negative bacteria. Research indicates that derivatives of this compound can be utilized as effective enzyme substrates in clinical microbiology. For instance, the L-alanylbactobolin derivative has been successfully employed to detect specific bacterial species, enhancing the sensitivity of microbial detection methods .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound Derivative | Target Bacteria | Detection Method | Efficacy |
|---|---|---|---|
| L-Alanylbactobolin | Escherichia coli | Fluorescent microscopy | High |
| β-Alanylbactobolin | Pseudomonas aeruginosa | Solid media culture | Very High |
Clinical Microbiology
In clinical settings, the rapid detection of pathogens is crucial for effective treatment. This compound derivatives have been incorporated into diagnostic kits that facilitate the quick identification of bacterial infections. The use of fluorogenic substrates allows for clear visualization of microbial colonies without diffusion issues, which is particularly beneficial in polymicrobial cultures .
Case Study 1: Detection of Pseudomonas aeruginosa
In a controlled laboratory environment, researchers utilized L-alanylbactobolin as a substrate to differentiate Pseudomonas aeruginosa from other bacterial species. The study demonstrated that colonies treated with this substrate exhibited bright fluorescence, allowing for easy identification among mixed cultures. This method significantly reduced the time required for diagnosis compared to traditional culture methods .
Case Study 2: Application in Infection Control
A clinical trial evaluated the effectiveness of this compound in treating patients with infections caused by multidrug-resistant organisms. Patients receiving treatment with this compound showed improved clinical outcomes, including reduced infection rates and shorter hospital stays compared to those treated with standard antibiotics. This suggests that this compound could be a valuable addition to the arsenal against antibiotic-resistant infections .
特性
CAS番号 |
74141-68-7 |
|---|---|
分子式 |
C17H25Cl2N3O7 |
分子量 |
454.301 |
IUPAC名 |
(2S,5S)-5-amino-2-[[(3S,4S,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]amino]-4-oxohexanamide |
InChI |
InChI=1S/C17H25Cl2N3O7/c1-5(20)7(23)3-6(14(21)27)22-13-11-10(8(24)4-9(25)12(11)26)15(28)29-17(13,2)16(18)19/h5-6,9,11-13,16,22,24-26H,3-4,20H2,1-2H3,(H2,21,27)/t5-,6-,9-,11?,12+,13-,17-/m0/s1 |
InChIキー |
MVQRHIQTRCXASG-IEZNXDTOSA-N |
SMILES |
CC(C(=O)CC(C(=O)N)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Y 12896; Y-12896; Y12896; Alanylbactobolin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















